molecular formula C11H14O3 B6319544 (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol CAS No. 1212088-57-7

(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

Cat. No.: B6319544
CAS No.: 1212088-57-7
M. Wt: 194.23 g/mol
InChI Key: SDNQYLFBYVQZOK-MRVPVSSYSA-N
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Description

(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol is a chemical compound that belongs to the class of organic compounds known as benzodioxepines. These compounds are characterized by a benzene ring fused to a dioxepine ring. The specific structure of this compound includes an ethanol group attached to the benzodioxepine moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol typically involves the following steps:

    Formation of the Benzodioxepine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a catechol derivative and an epoxide.

    Introduction of the Ethanol Group: The ethanol group can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by an ethanol moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the specific reaction conditions.

    Substitution: The benzodioxepine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the benzodioxepine ring.

Scientific Research Applications

(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can participate in hydrogen bonding, while the benzodioxepine ring can interact with hydrophobic regions of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)propanol: Similar structure but with a propanol group instead of ethanol.

    (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)methanol: Similar structure but with a methanol group instead of ethanol.

Uniqueness

The uniqueness of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol lies in its specific combination of the benzodioxepine ring and the ethanol group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8,12H,2,5-6H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNQYLFBYVQZOK-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)OCCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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